N-(2,4-dimethylphenyl)-4-oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanamide
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Overview
Description
N-(2,4-dimethylphenyl)-4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a phenyl group, a hydrazino group, and a butanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanamide typically involves multiple steps. One common method starts with the reaction of 2,4-dimethylphenylamine with phenoxyacetyl chloride to form an intermediate. This intermediate is then reacted with hydrazine hydrate to produce the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and hydrazino groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-(2,4-dimethylphenyl)-4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)acetamide: This compound shares a similar phenyl group but differs in its overall structure and properties.
N-(2,4-Dimethylphenyl)-2-(4-propoxyphenylamino)acetamide: Another related compound with different substituents and applications.
Uniqueness
N-(2,4-dimethylphenyl)-4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H23N3O4 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-4-oxo-4-[2-(2-phenoxyacetyl)hydrazinyl]butanamide |
InChI |
InChI=1S/C20H23N3O4/c1-14-8-9-17(15(2)12-14)21-18(24)10-11-19(25)22-23-20(26)13-27-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,21,24)(H,22,25)(H,23,26) |
InChI Key |
OQKNCYKMICTNBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)NNC(=O)COC2=CC=CC=C2)C |
Origin of Product |
United States |
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